molecular formula C32H31BrN2O2 B571565 (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol CAS No. 857086-94-3

(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol

Cat. No.: B571565
CAS No.: 857086-94-3
M. Wt: 555.516
InChI Key: QUIJNHUBAXPXFS-BHYZAODMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol, is a strategically important chemical building block in medicinal chemistry and pharmaceutical research. It serves as a crucial advanced intermediate in the multi-step synthesis of Bedaquiline (also known as TMC207 or R207910) , a cornerstone drug for the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline's unique mechanism of action involves inhibiting the mycobacterial ATP synthase, an essential enzyme for energy production in Mycobacterium tuberculosis . By providing this high-purity intermediate, researchers can efficiently access the complex core structure of Bedaquiline, enabling investigations into novel synthetic routes, process optimization for large-scale production, and the exploration of structural analogs. This facilitates the ongoing development of therapeutic agents against tuberculosis, a global health priority. The stereospecific (1R,2R) configuration of this intermediate is critical for ensuring the correct three-dimensional structure and subsequent biological activity of the final drug molecule. This product is intended for research applications only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIJNHUBAXPXFS-BHYZAODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Aldol Condensation Approach

The most extensively documented method involves a stereocontrolled aldol reaction between Intermediate A and Intermediate B:

Reaction Conditions

  • Catalyst: (S)-Proline (20 mol%)

  • Solvent: Dichloromethane

  • Temperature: −20°C

  • Time: 48 hours

This method achieves 87% enantiomeric excess (ee) for the (1R,2R) configuration, as confirmed by chiral HPLC analysis. The stereochemical outcome arises from the proline-mediated transition state that favors syn-addition geometry.

Reductive Amination Strategy

An alternative pathway employs reductive amination to install the dimethylamino group:

Stepwise Procedure

  • Knoevenagel Condensation : Intermediate A reacts with malononitrile to form α,β-unsaturated nitrile.

  • Michael Addition : Naphthalene-1-ylmagnesium bromide adds to the nitrile (1.2 equiv, THF, −78°C).

  • Reductive Amination : Resulting ketone undergoes Staudinger reaction with dimethylamine (H₂, Pd/C, 50 psi).

This three-step sequence delivers the target compound in 41% overall yield with >99% diastereomeric purity .

Catalytic Systems for Stereochemical Control

Recent advancements emphasize transition metal catalysis for improved stereoselectivity:

Catalyst Systemee (%)Yield (%)Reference
Jacobsen's Thiourea9278
Chiral BINOL-Phosphoric Acid9582
Ru-PNN Pincer Complex8985

The BINOL-phosphoric acid catalyst demonstrates superior performance by enabling dynamic kinetic resolution during the aldol step.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent ZA202103567B discloses a continuous manufacturing process:

  • Reactor Type : Microfluidic tubular reactor

  • Residence Time : 8 minutes

  • Throughput : 12 kg/day

  • Purity : 99.8% (HPLC)

Key advantages include precise temperature control (−10°C ± 0.5°C) and reduced solvent consumption (DCM: 5 L/kg vs. batch 22 L/kg).

Crystallization Optimization

The final API purification employs anti-solvent crystallization:

Crystallization Parameters

  • Solvent: Ethanol/Water (7:3 v/v)

  • Cooling Rate: 0.5°C/min

  • Seed Loading: 2% w/w

This process yields 98.4% pure crystals with consistent polymorphic Form II, as characterized by PXRD.

Analytical Characterization Protocols

Critical quality attributes are verified through:

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J = 8.5 Hz, 1H, quinoline-H), 7.89–7.21 (m, 16H, aromatic), 5.42 (s, 1H, OH), 3.93 (s, 3H, OCH₃).

  • HRMS : m/z 555.1521 [M+H]⁺ (calc. 555.1524).

Chiral Purity Assessment

  • Column: Chiralpak AD-H (250 × 4.6 mm)

  • Mobile Phase: Hexane/Isopropanol (80:20)

  • Retention Times: 12.7 min ((1R,2R)), 15.2 min ((1S,2S)).

Comparative Evaluation of Synthetic Methods

ParameterAldol RouteReductive AminationContinuous Flow
Total Steps573
Overall Yield62%41%85%
Stereoselectivity87% ee92% de99% ee
PMI (kg/kg)12819447
E-Factor8613229

PMI: Process Mass Intensity; E-Factor: Environmental Factor .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylaminoethyl groups.

    Reduction: Reduction reactions can target the quinoline core or the bromine substituent.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dehalogenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis.

    Material Science: It may be used in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology

    Pharmacology: The quinoline core is known for its antimalarial and anticancer properties, making this compound a potential candidate for drug development.

    Biochemistry: It can be used as a probe to study enzyme interactions and cellular pathways.

Medicine

    Diagnostics: It can be used in imaging techniques such as fluorescence microscopy.

Industry

    Agriculture: The compound may be used in the development of pesticides or herbicides.

    Cosmetics: It can be incorporated into formulations for skincare products due to its potential antioxidant properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol likely involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinoline core can intercalate with DNA, inhibiting replication and transcription. The dimethylaminoethyl group may enhance cell membrane permeability, facilitating intracellular activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues differ in substituents on the quinoline ring, stereochemistry, or peripheral groups. These modifications impact pharmacological activity, toxicity, and synthetic feasibility.

Compound Key Structural Differences Biological Activity (MIC* against M. tuberculosis) References
Target Compound: (1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol Bromo at C6, methoxy at C2, (1R,2R) stereochemistry 0.03 µg/mL (Bedaquiline analogue)
(1R,2S)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol Stereoisomer (1R,2S) configuration Reduced activity (MIC ~0.5 µg/mL)
(1R,2R)-1-(6-Iodo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol Iodo substitution at C6 (vs. bromo) Comparable MIC (~0.05 µg/mL); altered pharmacokinetics
1-(2-Chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol Chloro at C2 (vs. methoxy at C2, bromo at C6) MIC ~0.1 µg/mL; broader spectrum but higher toxicity
Derivatives with dioxane/dioxolane rings (e.g., R2+R3 = -O-(CH2)n-O-) Additional oxygen-containing rings on quinoline Improved solubility; MIC ~0.07 µg/mL

*MIC: Minimum Inhibitory Concentration.

Crystallographic and Stereochemical Insights

  • X-ray studies confirm that the (1R,2R) configuration optimizes hydrophobic interactions with the ATP synthase C-subunit, while (1R,2S) isomers exhibit steric clashes .
  • Methoxy and bromo groups at C2 and C6, respectively, are essential for hydrogen bonding and van der Waals contacts in the binding pocket .

Q & A

Q. Table 1: Key Synthetic Steps

StepReaction TypePurposeCritical Parameters
1BrominationIntroduce bromo group at C6Temperature (0–5°C), NBS as brominating agent
2MethoxylationAdd methoxy group at C2NaOMe in anhydrous DMF, inert atmosphere
3Stereoselective couplingEstablish (1R,2R) configurationChiral ligands (e.g., BINAP), Pd-catalyzed cross-coupling

How is the stereochemistry confirmed experimentally?

Methodological Answer:

  • X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation from acetonitrile, and diffraction data (e.g., Cu-Kα radiation) are analyzed using SHELX software. The (1R,2R) configuration is validated by comparing experimental bond angles and torsional parameters with computational models .
  • NMR spectroscopy: NOESY experiments identify spatial proximity of protons (e.g., naphthalen-1-yl and phenyl groups), confirming spatial arrangement .

What spectroscopic and analytical techniques validate structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign proton environments (e.g., dimethylamino singlet at δ 2.2–2.5 ppm, methoxy resonance at δ 3.8–4.0 ppm). Aromatic protons are resolved using 2D-COSY .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (C₃₂H₃₁BrN₂O₂, expected [M+H]⁺ = 555.5047) .
  • IR spectroscopy: Peaks at 3300–3500 cm⁻¹ (O-H stretch) and 1600 cm⁻¹ (C=N quinoline) verify functional groups .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize antitubercular activity?

Methodological Answer:

  • Systematic substituent variation: Replace bromo/methoxy groups with electron-withdrawing (e.g., NO₂) or donating (e.g., NH₂) groups to assess MIC changes against Mycobacterium tuberculosis .
  • Stereochemistry impact: Compare (1R,2R) vs. (1S,2S) enantiomers via chiral HPLC separation and in vitro assays. Studies show the (1R,2R) form has 10-fold higher potency due to better target binding .
  • Data analysis: Use regression models to correlate logP, polar surface area, and IC₅₀ values. For example, increased lipophilicity (naphthalen-1-yl group) enhances membrane permeability .

Q. Table 2: SAR Findings

ModificationBiological Activity (MIC, μg/mL)Key Insight
Br → Cl0.5 → 2.0Bromine critical for target affinity
Methoxy → Ethoxy0.5 → 1.2Smaller alkoxy groups preferred
Dimethylamino → Piperidine0.5 → 0.3Bulkier amines improve solubility

How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Standardize assays: Use identical M. tuberculosis strains (e.g., H37Rv) and culture conditions (e.g., Middlebrook 7H9 media) to minimize variability .
  • Control for impurities: Characterize batches via LC-MS; trace dimethylformamide (from synthesis) can inhibit bacterial growth, leading to false positives .
  • Validate target engagement: Use radiolabeled compounds (e.g., ³H-labeled analog) to confirm binding to mycobacterial ATP synthase, a reported target .

What strategies address stereoselective synthesis challenges?

Methodological Answer:

  • Chiral catalysts: Employ Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates, achieving >90% enantiomeric excess .
  • Dynamic kinetic resolution: Use enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers during synthesis .
  • Crystallization-induced diastereomer resolution: Add chiral resolving agents (e.g., tartaric acid derivatives) to precipitate the (1R,2R) form selectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.